![molecular formula C12H19BF2O2 B13482842 2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13482842.png)
2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Difluoromethyl)bicyclo[111]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that features a bicyclo[111]pentane core, which is a highly strained and rigid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes using a CF3TMS/NaI system . Another approach involves the use of photoredox conditions with fac-Ir(ppy)3 catalyst to achieve the desired functionalization .
Industrial Production Methods
Industrial production of this compound can be scaled up using light-enabled reactions, which allow for the preparation of functionalized bicyclo[1.1.1]pentanes on a multi-gram scale without the need for additional additives or catalysts . This method is practical and efficient, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the difluoromethyl group.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the compound.
Scientific Research Applications
2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which 2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the electronic properties of the compound, affecting its reactivity and interactions with biological molecules . The bicyclo[1.1.1]pentane core provides rigidity and stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane Derivatives: These compounds share the same core structure but differ in their functional groups.
Phenyl Ring Bioisosteres: Compounds that mimic the properties of phenyl rings in drug molecules.
Uniqueness
2-(3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a highly strained bicyclo[1.1.1]pentane core and a difluoromethyl group. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C12H19BF2O2 |
|---|---|
Molecular Weight |
244.09 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-1-bicyclo[1.1.1]pentanyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H19BF2O2/c1-9(2)10(3,4)17-13(16-9)12-5-11(6-12,7-12)8(14)15/h8H,5-7H2,1-4H3 |
InChI Key |
DEDWJHZHVRZNHM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


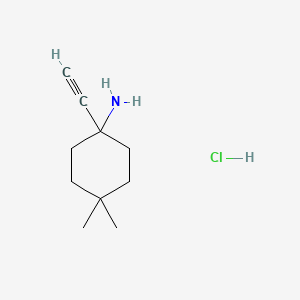

![1-{[1,2,3,4]Tetrazolo[1,5-a]pyridin-8-yl}methanamine hydrochloride](/img/structure/B13482774.png)
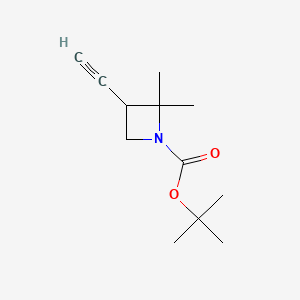
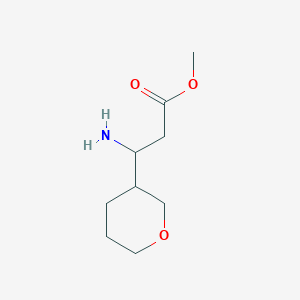
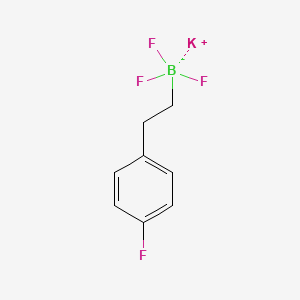
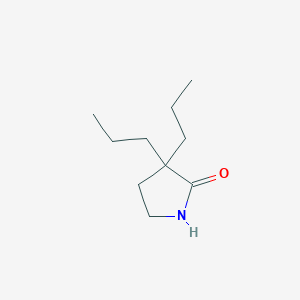
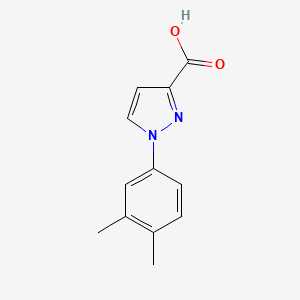
![2-Fluoro-3-(3-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13482811.png)
![(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
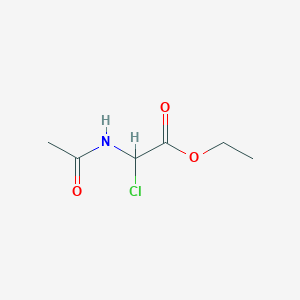
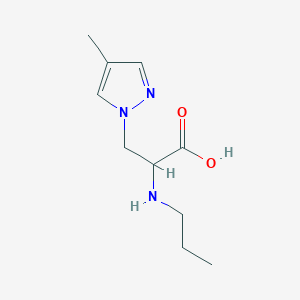
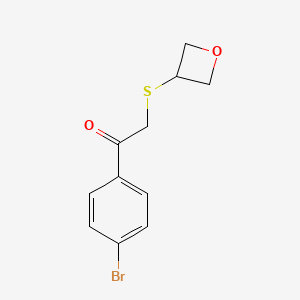
![rac-(3R,4R)-1-oxa-7-azaspiro[4.5]decane-3,4-diol hydrochloride](/img/structure/B13482852.png)
